molecular formula C8H10BrNO3S B1667864 ブロバクタム CAS No. 26631-90-3

ブロバクタム

カタログ番号: B1667864
CAS番号: 26631-90-3
分子量: 280.14 g/mol
InChIキー: DAVPSCAAXXVSFU-ALEPSDHESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Brobactam has been extensively studied for its potential to inhibit β-lactamase enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria. It has shown significant activity against a wide range of β-lactamase-producing bacteria, including those resistant to other β-lactamase inhibitors .

Applications in Chemistry

In chemistry, brobactam is used as a tool to study the mechanisms of β-lactamase inhibition and to develop new inhibitors with improved efficacy .

Applications in Biology and Medicine

In biology and medicine, brobactam is investigated for its potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. It is often studied in combination with antibiotics like ampicillin to enhance their antibacterial activity .

Applications in Industry

In the pharmaceutical industry, brobactam is used in the development of combination therapies to treat infections caused by β-lactamase-producing bacteria. Its ability to inhibit a broad spectrum of β-lactamases makes it a valuable component in antibiotic formulations .

作用機序

Target of Action

Brobactam is a potent synthetic wide-spectrum β-lactamase inhibitor . The primary target of Brobactam is the β-lactamase enzyme . β-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics like penicillins .

Mode of Action

Brobactam inhibits the action of β-lactamases, thereby preventing the hydrolysis of the antibiotic molecule . This inhibition restores the antibacterial activity of β-lactam antibiotics against β-lactamase-producing resistant bacteria . Brobactam has been shown to possess 8–50 fold higher potency than clavulanic acid against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae .

Biochemical Pathways

The primary biochemical pathway affected by Brobactam involves the inhibition of β-lactamases, which are responsible for the resistance of bacteria to β-lactam antibiotics . By inhibiting these enzymes, Brobactam prevents the degradation of the antibiotic, allowing it to exert its antibacterial effects .

Pharmacokinetics

The pharmacokinetic properties of such inhibitors can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

The inhibition of β-lactamases by Brobactam allows β-lactam antibiotics to exert their antibacterial effects, leading to the death of the bacteria . This results in the effective treatment of infections caused by β-lactamase-producing bacteria .

Action Environment

The efficacy and stability of Brobactam, like other antibiotics and their inhibitors, can be influenced by various environmental factors . These can include factors related to the specific infection site in the body, the presence of other medications, and the patient’s overall health status

Safety and Hazards

When handling Brobactam, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The field of antibiotic resistance breakers (ARBs), which includes β-lactam inhibitors like Brobactam, is a promising avenue of research. The broader field of ARB research can yield a greater diversity of more effective therapeutic agents than have been previously achieved .

生化学分析

Biochemical Properties

Brobactam plays a crucial role in biochemical reactions by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Brobactam binds irreversibly to serine-β-lactamases, thereby preventing these enzymes from hydrolyzing β-lactam antibiotics . This interaction is essential for restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Cellular Effects

Brobactam has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the β-lactamase enzymes that bacteria produce, thereby allowing β-lactam antibiotics to exert their bactericidal effects. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism in bacteria. By preventing the degradation of β-lactam antibiotics, Brobactam ensures that these antibiotics can effectively target and kill bacterial cells .

Molecular Mechanism

The molecular mechanism of Brobactam involves its binding interactions with β-lactamase enzymes. Brobactam forms a covalent bond with the active site serine residue of the β-lactamase enzyme, leading to irreversible inhibition . This inhibition prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ ability to target and kill bacteria. Additionally, Brobactam’s structure allows it to inhibit a broad spectrum of β-lactamase enzymes, making it a versatile and potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brobactam have been observed to change over time. Brobactam exhibits stability and maintains its inhibitory activity over extended periods. Its degradation can occur under certain conditions, which may affect its long-term efficacy . Studies have shown that Brobactam remains effective in inhibiting β-lactamase enzymes and restoring the activity of β-lactam antibiotics in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Brobactam vary with different dosages in animal models. At lower doses, Brobactam effectively inhibits β-lactamase enzymes and enhances the efficacy of β-lactam antibiotics. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the optimal dosage of Brobactam maximizes its inhibitory activity while minimizing potential toxicity .

Metabolic Pathways

Brobactam is involved in various metabolic pathways, including those related to β-lactamase inhibition. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . By inhibiting β-lactamase enzymes, Brobactam ensures that β-lactam antibiotics can effectively target bacterial cells, thereby influencing the overall metabolic activity of these cells .

Transport and Distribution

Brobactam is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is crucial for Brobactam’s inhibitory activity, as it ensures that the compound reaches the target β-lactamase enzymes within bacterial cells .

Subcellular Localization

The subcellular localization of Brobactam is primarily within the bacterial cell wall, where it interacts with β-lactamase enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct Brobactam to specific compartments or organelles . By localizing to the cell wall, Brobactam can effectively inhibit β-lactamase enzymes and restore the activity of β-lactam antibiotics .

準備方法

Synthetic Routes and Reaction Conditions

Brobactam is synthesized through a series of chemical reactions starting from penicillanic acid derivatives. The key step involves the bromination of the penicillanic acid to introduce the bromine atom at the 6β position. This is typically achieved using brominating agents under controlled conditions to ensure the selective bromination of the desired position .

Industrial Production Methods

Industrial production of brobactam involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as bromination, purification, and crystallization to obtain the final product. High-performance liquid chromatography (HPLC) is often used to ensure the purity of brobactam in industrial settings .

化学反応の分析

Types of Reactions

Brobactam primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in hydrolysis reactions, especially in the presence of β-lactamase enzymes .

Common Reagents and Conditions

    Bromination: Bromine or brominating agents are used for the initial synthesis.

    Hydrolysis: Water or aqueous solutions in the presence of β-lactamase enzymes.

Major Products Formed

The major product formed from the hydrolysis of brobactam is the corresponding penicillanic acid derivative, which results from the cleavage of the β-lactam ring .

特性

IUPAC Name

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVPSCAAXXVSFU-ALEPSDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181175
Record name Brobactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26631-90-3
Record name (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26631-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brobactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brobactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brobactam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brobactam
Reactant of Route 2
Brobactam
Reactant of Route 3
Brobactam
Reactant of Route 4
Brobactam
Reactant of Route 5
Brobactam
Reactant of Route 6
Brobactam
Customer
Q & A

A: Brobactam is a β-lactamase inhibitor. [, , , , , , , ] It exerts its activity by binding to and inhibiting β-lactamases, enzymes produced by bacteria that provide resistance to β-lactam antibiotics. [, , , , , , , ] By inhibiting these enzymes, Brobactam restores the activity of β-lactam antibiotics, enabling them to effectively kill the bacteria. [, , , , , , , ]

ANone: Unfortunately, the provided abstracts do not contain specific information regarding the molecular formula, weight, or spectroscopic data of Brobactam. Further research beyond these abstracts is required to gather these details.

A: Brobactam, often combined with Ampicillin in a 3:1 ratio, demonstrates potent in vitro activity against a broad range of bacterial strains. [] Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. [, ] Notably, Brobactam exhibits superior activity against these strains compared to cephalosporins. []

A: While the provided research indicates that exposure to sub-inhibitory levels of Ampicillin/Brobactam did not generally lead to resistance development, [] other studies have identified mutant TEM-type β-lactamases with decreased susceptibility to Brobactam. [, , ] These mutations, often involving amino acid substitutions in the enzyme's active site, can reduce the binding affinity of Brobactam and other inhibitors. [, , ]

A: Following oral administration of Pivampicillin/Brobactam, both compounds are absorbed moderately rapidly. [] Brobactam reaches a mean peak plasma concentration (Cmax) of 2.1 µg/mL with an elimination half-life of 1.6 hours. [] It also demonstrates good penetration into inflammatory fluid, reaching a Cmax of 1.0 µg/mL and achieving 81% penetration compared to plasma. [] Urinary recovery of Brobactam over 24 hours is approximately 40.2% of the administered dose. []

A: Based on its in vitro activity and pharmacokinetic properties, the Ampicillin/Brobactam combination holds promise for treating infections caused by ampicillin-resistant pathogens. [] This is particularly relevant in the context of rising antibiotic resistance, where new therapeutic options are crucial. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。